molecular formula C10H17N B6141762 tricyclo[5.2.1.0,2,6]decan-8-amine CAS No. 669-51-2

tricyclo[5.2.1.0,2,6]decan-8-amine

Cat. No. B6141762
CAS RN: 669-51-2
M. Wt: 151.25 g/mol
InChI Key: CRGOACNDJXEJHP-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0,2,6]decan-8-amine is a bicyclic amine compound with a fused ring structure. It has a molecular weight of 151.25 . The IUPAC name for this compound is (3aR,4S,5R,7S,7aR)-octahydro-1H-4,7-methanoinden-5-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5,11H2 . This indicates the presence of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 151.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization

Tricyclo[5.2.1.0^2,6]decan-8-amine derivatives are synthesized through various methods, including plasma decarbonylation and photochemical reactions. For example, plasma decarbonylation of [5.2.1.0^2,6]decan-8-one leads to the formation of tricyclo[5.1.1.0^2,6]nonane as one of the main products, demonstrating the potential for generating new cyclic compounds via unique synthetic pathways (Beijer & Suhr, 1978). Additionally, photochemical behavior of 5-amino-substituted endo-tricyclo[5.2.1.0^2,6]deca-4,8-dien-3-ones shows unexpected photoreduction, highlighting the complex reactions these compounds undergo under light irradiation (Bakkeren et al., 1998).

Transition-State Mimics

Certain tricyclic amine derivatives are explored as transition-state mimics for enzyme-catalyzed reactions, offering insights into peptide and protein folding mechanisms. The synthesis of 1-azatricyclo[3.3.1.1^3,7]decan-2-one, a compound of interest in this category, underscores its potential as a model for studying cis-trans interconversion of amides, which is crucial for understanding biochemical processes (Komarov et al., 2015).

Reactivity and Selectivity

Research into the reactivity and selectivity of tricyclo[5.2.1.0^2,6]decan-8-amine derivatives reveals their suitability for investigating fundamental principles of organic chemistry. Studies on facial selectivity in addition reactions to highly strained enones within these frameworks provide valuable data on steric and electronic influences on chemical reactivity, which can guide the design of novel synthetic strategies (Klunder et al., 2009).

Enantioselective Synthesis

The rigid structure of tricyclic amino acid derivatives based on the 4-azatricyclo[5.2.1.0^2,6]decane skeleton facilitates the development of enantioselective synthetic routes. These compounds are promising for applications in peptidomimetics and asymmetric organocatalysis, highlighting the versatility of tricyclic amines in medicinal chemistry and drug design (Breuning et al., 2009).

Safety and Hazards

Tricyclo[5.2.1.0,2,6]decan-8-amine is classified as dangerous, with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

tricyclo[5.2.1.02,6]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOACNDJXEJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18530-46-6, 669-51-2
Record name 4,7-Methano-1H-inden-5-amine, octahydro-, (3aR,4S,5R,7S,7aR)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tricyclo[5.2.1.0,2,6]decan-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3.3 g of a mixture of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-5-ylamine and 3a,4,5,6,7,7a-hexahydro-3H-4,7-methanoinden-5-ylamine (example Amine 1, a2) were dissolved in 30 ml of methanol and reduced under an atmosphere of hydrogen in the presence of 0.5 g Pd/C (10%). After 4 hours the catalyst was filtered off and washed with methanol. The filtrate was concentrated in vaccuo to give 3 g of the desired product as an oil.
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Synthesis routes and methods II

Procedure details

A solution of 15 g of tricyclo[5,2,1,02,6]decan-8-one in 60 ml of methanol, which had been saturated beforehand at 10° C. with NH3, was, after addition of Raney nickel, hydrogenated in an autoclave at 90° C. and a hydrogen pressure of 100 bar for 10 hours. The catalyst was filtered off and the solvent was distilled off under reduced pressure, and the mixture was then made strongly alkaline using 10 N NaOH and extracted 2-3 times with ethyl acetate or with diisopropyl ether. The combined organic phases were dried and subjected to fractional distillation under reduced pressure. Bp6-7mm 86-88° C.
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Synthesis routes and methods III

Procedure details

2.2 g of 1,3a,4,6,7,7a-hexahydro-4,7-methanoinden-5-one oxime were dissolved in 50 ml of methanol, and about 10% Raney nickel, dissolved in 50% water, was added. The mixture was hydrogenated at 100 bar and 100° C. for 20 hours, the catalyst was then filtered off, and the solvent was evaporated under reduced pressure. The residue was taken up in ether and 6 N aqueous sodium hydroxide solution, the phases were separated, the aqueous phase was extracted three times with ether, the combined organic phases were dried with magnesium sulfate and filtered, and the filtrate was concentrated. This gave 1.8 g of a colorless oil which was purified by kugelrohr distillation. This gave 0.96 g of the desired amine as an oil.
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